![molecular formula C7H5ClN2 B1372469 4-氯-1H-吡咯并[2,3-c]吡啶 CAS No. 1188313-15-6](/img/structure/B1372469.png)
4-氯-1H-吡咯并[2,3-c]吡啶
描述
4-Chloro-1H-pyrrolo[2,3-c]pyridine, also known as 4-chloropyrrolo[2,3-c]pyridine, is an organic compound with the chemical formula C6H4ClN2. It is a colorless solid that is soluble in water and organic solvents. This compound has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It has been used as a starting material for the synthesis of various drugs and as a building block for the development of new drugs. 4-Chloro-1H-pyrrolo[2,3-c]pyridine is also known to have antimicrobial and anticancer properties.
科学研究应用
Analgesic and Sedative Agents
Pyrrolopyridine derivatives, including 4-chloro-1H-pyrrolo[2,3-c]pyridine, have been studied for their potential use as analgesic and sedative agents . These compounds can interact with various biological targets that modulate pain and sedation pathways, offering a promising avenue for the development of new medications in pain management and sedation .
Neurological Disease Treatment
Research has indicated that pyrrolopyridine derivatives may have therapeutic applications in treating neurological diseases . Their ability to modulate neurotransmitter systems could lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Immune System Disorders
The immunomodulatory properties of pyrrolopyridine derivatives suggest they could be used to treat various immune system disorders . By influencing immune cell signaling, these compounds could help in managing autoimmune diseases and inflammatory conditions .
Antidiabetic Activity
Some pyrrolopyridine derivatives have shown antidiabetic activity , indicating potential use in the treatment of diabetes. They may work by affecting insulin release or insulin sensitivity, which are crucial aspects of diabetes management .
Antimycobacterial Properties
The antimycobacterial activity of pyrrolopyridine derivatives makes them candidates for the treatment of tuberculosis. These compounds could serve as a basis for developing new antituberculosis drugs, especially given the rise of drug-resistant strains of mycobacteria .
Antiviral Applications
Pyrrolopyridine derivatives have demonstrated significant antiviral activity , including against HIV-1. This suggests they could be part of antiviral therapies, possibly offering new mechanisms of action against viral infections .
Antitumor and Anticancer Activity
There is evidence that pyrrolopyridine derivatives possess antitumor and anticancer activity . They may inhibit cancer cell growth and proliferation, making them valuable for cancer research and the development of new oncology drugs .
Topoisomerase I Inhibition
Compounds like camptothecin, which contain the pyrrolopyridine system, are known to inhibit topoisomerase I, an enzyme involved in DNA replication. This action is crucial for their application in cancer treatment , as it can lead to the death of rapidly dividing cancer cells .
作用机制
Target of Action
Similar compounds have been studied for their efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.
Mode of Action
The compound’s interaction with its targets and the resulting changes at a molecular level remain to be elucidated. The covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton of the molecule has been established .
Biochemical Pathways
, related compounds have shown potential in treating disorders involving elevated plasma blood glucose. This suggests that 4-chloro-1H-pyrrolo[2,3-c]pyridine may influence pathways related to glucose metabolism.
Result of Action
Related compounds have shown efficacy in reducing blood glucose levels , suggesting potential therapeutic effects in conditions such as diabetes and other metabolic disorders.
属性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYWTYDKYPYCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676829 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1188313-15-6 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






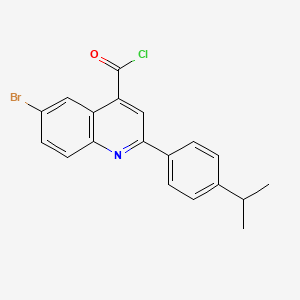
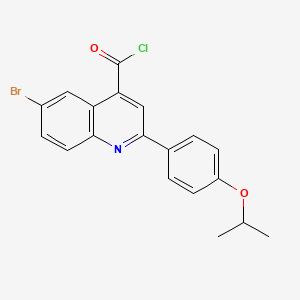
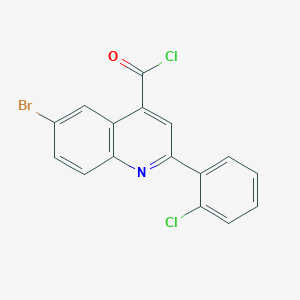
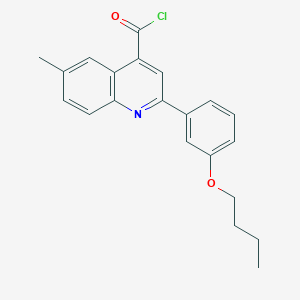
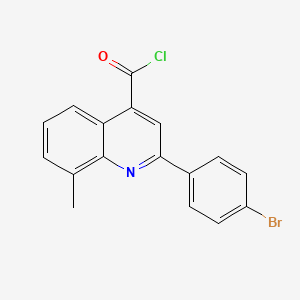
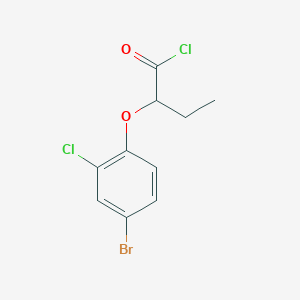



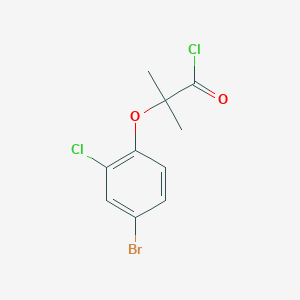
![4-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372409.png)